

An In-depth Technical Guide to the Chemical Structure and Properties of Trandolaprilat

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Compound of Interest

Compound Name: *Trandolaprilat*

Cat. No.: *B10826244*

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies for **Trandolaprilat**. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data into structured tables, details experimental protocols, and utilizes visualizations to illustrate complex pathways and workflows.

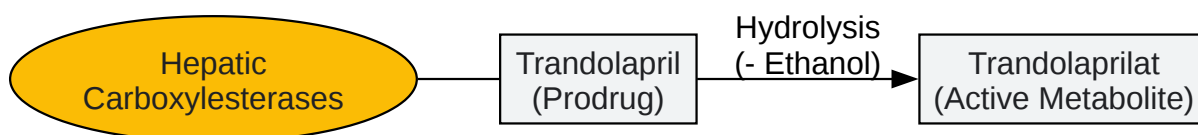
Chemical Identity and Structure

Trandolaprilat is the active diacid metabolite of the prodrug Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor.^{[1][2]} The hydrolysis of the ethyl ester group in Trandolapril, primarily in the liver, yields **Trandolaprilat**.^{[3][4]}

Table 1: Chemical Identifiers for **Trandolaprilat**

Identifier	Value
IUPAC Name	(2S,3aR,7aS)-1-[(2S)-2-[[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid ^[1]
CAS Number	87679-71-8 ^[1]
Molecular Formula	C ₂₂ H ₃₀ N ₂ O ₅ ^[1]
Molecular Weight	402.48 g/mol ^[5]
SMILES	C--INVALID-LINK-- <chem>C(O)=O">C@HC(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(O)=O</chem>
InChI Key	AHYHTSYNOHNUSH-HXFGRODQSA-N ^[5]

The conversion from the prodrug Trandolapril to the active metabolite **Trandolaprilat** is a critical step for its pharmacological activity.



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Fig. 1: Bioactivation of Trandolapril to **Trandolaprilat**.

Physicochemical Properties

The physicochemical characteristics of **Trandolaprilat** influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target enzyme.

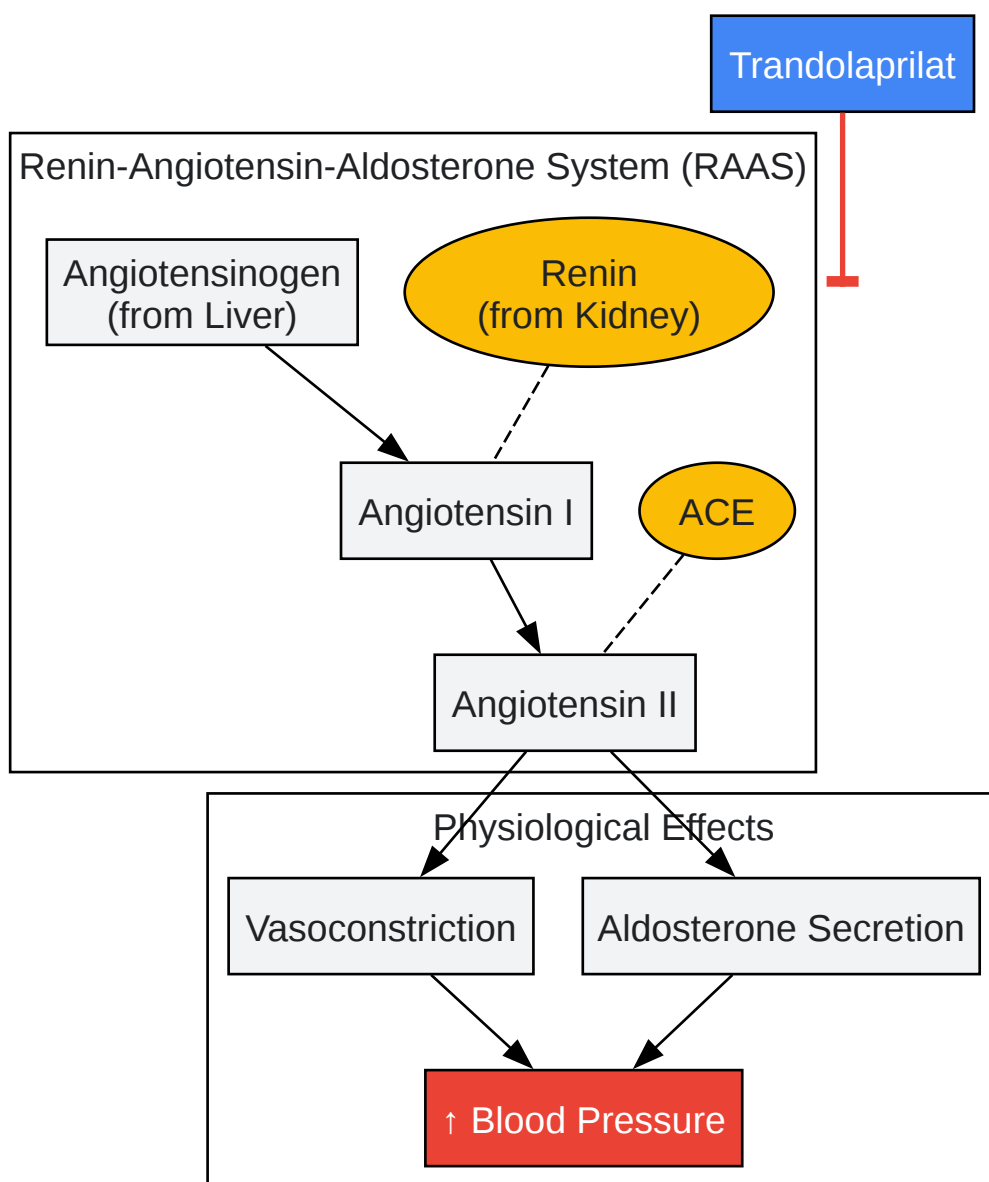
Table 2: Physicochemical Data for **Trandolaprilat**

Property	Value	Source
Physical Form	Pale Yellow Solid	[5]
Melting Point	132-134°C	[5]
pKa (Strongest Acidic)	3.13 (Predicted)	
logP	0.77 (Predicted)	
Water Solubility	0.083 g/L (Predicted)	
DMSO Solubility	125 mg/mL	[6]

Pharmacology and Mechanism of Action

Trandolaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][6] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[3]

The mechanism of action involves the competitive inhibition of ACE, which is responsible for converting inactive angiotensin I to the potent vasoconstrictor angiotensin II.[7][8] By blocking this conversion, **Trandolaprilat** leads to reduced levels of angiotensin II, resulting in vasodilation (widening of blood vessels) and consequently, a decrease in blood pressure.[9] Furthermore, ACE (also known as kininase II) is responsible for the degradation of bradykinin, a vasodilator.[7] Inhibition of ACE by **Trandolaprilat** increases bradykinin levels, which further contributes to the antihypertensive effect.[10][11]



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Fig. 2: RAAS pathway and **Trandolaprilat**'s point of inhibition.

Pharmacokinetic Properties

Trandolapril is the prodrug administered orally, which is then metabolized to **Trandolaprilat**. The absolute bioavailability of **Trandolaprilat** after oral administration of Trandolapril is approximately 70%.^{[7][12]}

Table 3: Pharmacokinetic Parameters of **Trandolaprilat** (following oral Trandolapril administration)

Parameter	Value	Note
Time to Peak Plasma Concentration (Tmax)	4 - 10 hours	After oral administration of Trandolapril under fasting conditions.[7]
Effective Half-life (t _{1/2})	22.5 hours	At steady state.[7]
Protein Binding	Up to 94%	Saturable binding to plasma proteins.[13]
Route of Elimination	Primarily renal	About 33% of the parent drug and metabolites are recovered in urine, mostly as Trandolaprilat.[3]
Renal Impairment Effect	~2-fold greater plasma concentrations	In patients with creatinine clearance <30 mL/min.[7][12]

Experimental Protocols

Quantification of Trandolaprilat in Human Plasma by LC-MS/MS

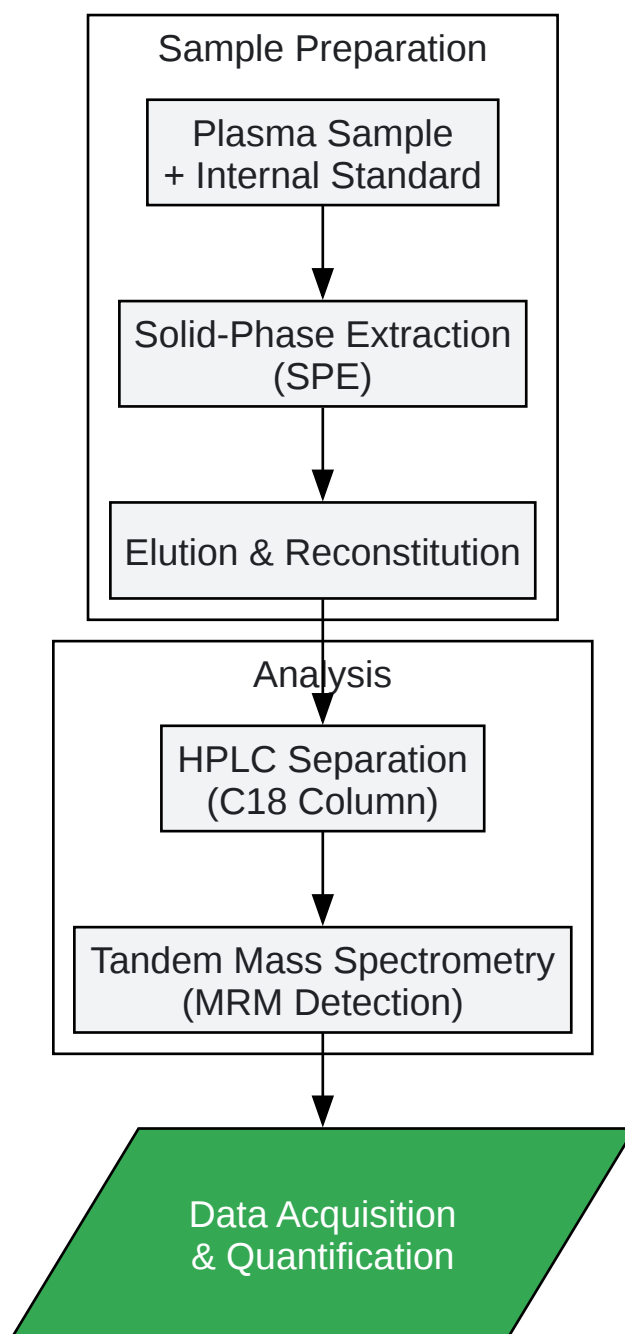
This section details a representative method for the sensitive quantification of **Trandolaprilat** in a biological matrix, adapted from published literature.[14][15]

Objective: To determine the concentration of **Trandolaprilat** in human plasma samples for pharmacokinetic studies.

Methodology:

- Sample Preparation (Solid-Phase Extraction - SPE):
 - To 500 µL of human plasma, add an internal standard (e.g., Ramipril).
 - Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
 - Load the plasma sample onto the cartridge.

- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute **Trandolaprilat** and the internal standard with an appropriate organic solvent (e.g., methanol).
- Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
- Chromatographic Conditions (HPLC):
 - Column: Reversed-phase C18 column (e.g., 4.6 x 150mm, 5µm particle size).[16]
 - Mobile Phase: Isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mmol ammonium formate).[17]
 - Flow Rate: 1.0 mL/min.[16]
 - Column Temperature: Ambient.
 - Injection Volume: 10 µL.
- Mass Spectrometric Conditions (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.[14][17]
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Monitored Transitions:
 - **Trandolaprilat**: m/z 401 -> 168 (example, using [M-H]⁻ ion).[14]
 - Internal Standard (Ramipril): m/z 415 -> 166 (example, using [M-H]⁻ ion).[14]
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of **Trandolaprilat** to the internal standard against known concentrations.
 - Determine the concentration of **Trandolaprilat** in unknown samples by interpolation from the calibration curve. The linear dynamic range is typically 20-10,000 pg/mL.[14]



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Fig. 3: Workflow for LC-MS/MS quantification of **Trandolaprilat**.

ACE Inhibition Assay

Objective: To determine the in vitro potency of **Trandolaprilat** by measuring its ability to inhibit ACE activity (IC_{50}).

Principle: This assay measures the rate of cleavage of a synthetic substrate by ACE. The inhibitory effect of **Trandolaprilat** is quantified by measuring the reduction in product formation.

Methodology:

- Reagents and Materials:
 - Angiotensin-Converting Enzyme (from rabbit lung or recombinant human).
 - Synthetic ACE substrate (e.g., Hippuryl-His-Leu, HHL).
 - Tris-HCl buffer with NaCl and ZnCl₂.
 - **Trandolaprilat** stock solution and serial dilutions.
 - Stopping reagent (e.g., 1N HCl).
 - Detection reagent (e.g., o-phthaldialdehyde, OPA, for fluorometric detection of the product His-Leu).
- Assay Procedure:
 - Prepare a reaction mixture containing ACE enzyme in the assay buffer.
 - Add varying concentrations of **Trandolaprilat** to the reaction wells. Include control wells with no inhibitor.
 - Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
 - Initiate the reaction by adding the ACE substrate (HHL).
 - Incubate for a specific time (e.g., 30 minutes) at 37°C.
 - Stop the reaction by adding the stopping reagent.
 - Quantify the amount of product formed. For fluorometric detection, add OPA reagent and measure fluorescence (Excitation: ~360 nm, Emission: ~485 nm).
- Data Analysis:

- Calculate the percentage of ACE inhibition for each **Trandolaprilat** concentration relative to the control.
- Plot the percentage inhibition against the logarithm of the **Trandolaprilat** concentration.
- Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve. The high potency of **Trandolaprilat** is reflected by its low IC₅₀ value.[4]

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